molecular formula C27H23N3O3 B2600822 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866349-62-4

3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2600822
CAS No.: 866349-62-4
M. Wt: 437.499
InChI Key: BFBWGMHFUUJZSZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis of various quinoline and pyrazoloquinoline derivatives through multi-component reactions, highlighting efficient methodologies for constructing these complex structures. For instance, Patel et al. (2022) demonstrated a regioselective synthesis of spiroquinoline derivatives with potential antioxidant activities, utilizing environmentally benign conditions (Patel et al., 2022).
  • The synthesis of 1-hydroxy-substituted pyrazoloquinolines from benzyloxypyrazoles was detailed by Pawlas et al. (2000), showcasing the versatility of pyrazoloquinoline frameworks for further functionalization (Pawlas et al., 2000).

Biological Activities and Applications

  • The exploration of pyrazoloquinoline derivatives in biological contexts has revealed their potential as cytotoxic agents against cancer cell lines. For example, Deady et al. (2003) reported on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent inhibitory effects against various cancer cell lines (Deady et al., 2003).
  • Another study focused on the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing triazole and pyrazole rings, highlighting their potential therapeutic benefits in treating oxidative stress-related conditions and diabetes (Pillai et al., 2019).

Catalysis and Chemical Transformations

  • The development and application of novel catalysts for the synthesis of pyrazoloquinoline derivatives were also explored. For instance, the use of copper(II) catalysis for three-component tandem synthesis of isoindolinone derivatives, showcasing the utility of pyrazoloquinoline frameworks in complex chemical transformations (Sun et al., 2012).

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-16-7-8-19(9-17(16)2)26-22-14-30(13-18-5-4-6-20(10-18)31-3)23-12-25-24(32-15-33-25)11-21(23)27(22)29-28-26/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBWGMHFUUJZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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